3-Acetylthianaphthene
Overview
Description
Synthesis Analysis
The synthesis of 3-Acetylthianaphthene and related compounds often involves Michael addition reactions, aldol condensation, and reactions with acetic anhydride as key steps. For instance, a series of 3-(acetylthio)-2-alkyl alkanals were prepared by Michael addition of thioacetic acid under alkaline conditions to alpha,beta-unsaturated 2-alkyl-substituted aldehydes, obtained by aldol condensation of the corresponding primary aldehydes (F. Robert et al., 2004).
Molecular Structure Analysis
The molecular and electronic structures of compounds related to 3-Acetylthianaphthene have been extensively studied using computational methods such as Density Functional Theory (DFT). These studies provide insights into the optimized structural parameters, stability, and reactivity of the compounds. For example, a computational study on 3-thiophene acetic acid explored its structural and electronic properties, offering insights into the stability of crystal packing and the reactivity of the compound (T. B. Issa et al., 2020).
Chemical Reactions and Properties
The chemical reactions and properties of 3-Acetylthianaphthene derivatives are varied, involving processes such as oxidation, bromination, and Schiff base formation. These reactions not only demonstrate the chemical versatility of the compound but also its potential for further functionalization and application in various fields. Quantum computational and spectroscopic studies have characterized compounds like 2-acetylthiophene, elucidating their vibrational analysis, electronic transitions, and non-linear optical (NLO) properties (M. Rahuman et al., 2020).
Physical Properties Analysis
The physical properties of 3-Acetylthianaphthene derivatives, such as their thermodynamic stability, have been investigated through experimental and computational thermochemistry. These studies highlight the relative stabilities of different acetylthiophenes and provide a comparative analysis with other related compounds, showing that specific substitutions on the thiophene ring can significantly influence their thermodynamic properties (M. Roux et al., 2007).
Chemical Properties Analysis
The chemical properties of 3-Acetylthianaphthene derivatives, including reactivity and interaction with various reagents, have been explored through synthetic routes and molecular docking studies. These investigations provide insights into the potential biological activity and interaction mechanisms of these compounds with biological targets, suggesting avenues for the development of new materials and pharmaceuticals. An example is the synthesis and evaluation of alpha-halogenated analogues of 3-(acetylhydroxyamino)propylphosphonic acid, demonstrating enhanced antimalarial potency (T. Verbrugghen et al., 2010).
Scientific Research Applications
Antitumor Agents : A study by Xie et al. (2011) synthesized novel acenaphthene derivatives, closely related to acetyl compounds, evaluating their antitumor activities in various human solid tumor cell lines. Compound 3c showed promising antitumor activity against the SKRB-3 cell line (Xie et al., 2011).
Pharmacokinetics of Histone Deacetylase Inhibitor : A clinical study by Gore et al. (2008) on the histone deacetylase inhibitor MS-275 revealed its tolerability and antitumor activity in patients with advanced solid malignancies and lymphomas. This study highlights the potential of acetyl compounds in cancer treatment (Gore et al., 2008).
Pest Control in Nursery Stock : Nielsen and Cowles (1998) discussed the use of various chemicals, including acetyl compounds, for controlling white grub infestations in nursery stock, demonstrating their application in agriculture (Nielsen & Cowles, 1998).
Cosmetic Formulation and Skin Properties : A study by Tadini et al. (2015) on acetyl hexapeptide-3 in cosmetic formulations showed its significant effect on skin mechanical properties, indicating the relevance of acetyl compounds in dermatological applications (Tadini et al., 2015).
Medical Applications of N-acetylcysteine : Millea (2009) discussed the various clinical applications of N-acetylcysteine, an acetylated amino acid, highlighting its role in treating conditions like chronic obstructive pulmonary disease, contrast-induced kidney damage, and infertility in certain cases (Millea, 2009).
properties
IUPAC Name |
1-(1-benzothiophen-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTZKDDWXHQKSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074457 | |
Record name | 3-Acetylbenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylthianaphthene | |
CAS RN |
1128-05-8 | |
Record name | 3-Acetylbenzothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1128-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ketone, methyl 3-thianaphthenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Acetylthianaphthene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3226 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Acetylbenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-benzothiophen-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Acetylbenzothiophene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ9UT5BNM9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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